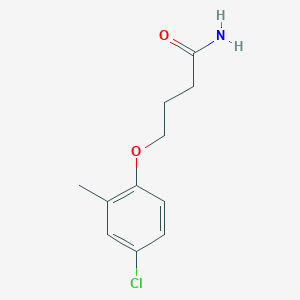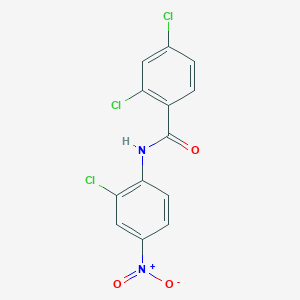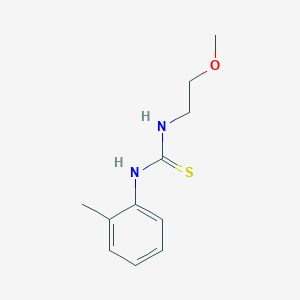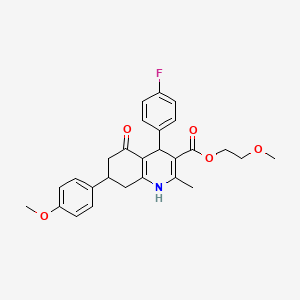
4-(4-chloro-2-methylphenoxy)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-chloro-2-methylphenoxy)butanamide is a synthetic compound that is widely used in scientific research. It is also known by its chemical name, CB-13. This compound is a member of the family of compounds known as synthetic cannabinoids, which are compounds that mimic the effects of THC, the active ingredient in marijuana. CB-13 has been shown to have a variety of effects on the body, and it is currently being studied for its potential therapeutic uses.
Wirkmechanismus
The exact mechanism of action of CB-13 is not fully understood, but it is believed to work by modulating the activity of the endocannabinoid system. CB-13 has been shown to bind to both the CB1 and CB2 receptors, which are located throughout the body. This binding can lead to changes in the activity of these receptors, which can in turn lead to changes in a variety of physiological processes.
Biochemical and Physiological Effects
CB-13 has been shown to have a variety of biochemical and physiological effects on the body. It has been shown to increase appetite in animal studies, and it has also been shown to have analgesic effects, meaning that it can reduce pain perception. CB-13 has also been shown to have anti-inflammatory effects, which may make it useful in the treatment of inflammatory conditions.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of using CB-13 in lab experiments is that it can be used to study the endocannabinoid system in a controlled environment. This can help researchers better understand the complex interactions between the receptors and signaling molecules in this system. However, there are also limitations to using CB-13 in lab experiments. For example, it can be difficult to control the dose and route of administration, which can make it challenging to accurately study the effects of this compound.
Zukünftige Richtungen
There are many potential future directions for research involving CB-13. One area of interest is the potential therapeutic uses of this compound. For example, CB-13 may be useful in the treatment of inflammatory conditions such as arthritis. Additionally, CB-13 may be useful in the treatment of pain, particularly chronic pain. Another area of interest is the potential use of CB-13 as a research tool to better understand the endocannabinoid system and its role in various physiological processes. Finally, there is also interest in developing new synthetic cannabinoids that may have improved therapeutic properties compared to CB-13.
Synthesemethoden
CB-13 can be synthesized using a variety of methods, but the most common method involves the reaction of 4-chloro-2-methylphenol with butanoyl chloride in the presence of a base such as sodium hydroxide. The resulting product is then purified using column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
CB-13 is primarily used in scientific research to study the endocannabinoid system, which is a complex system of receptors and signaling molecules that is involved in a variety of physiological processes. CB-13 has been shown to bind to the CB1 and CB2 receptors, which are the primary receptors in the endocannabinoid system. This binding can lead to a variety of effects on the body, including changes in appetite, mood, and pain perception.
Eigenschaften
IUPAC Name |
4-(4-chloro-2-methylphenoxy)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO2/c1-8-7-9(12)4-5-10(8)15-6-2-3-11(13)14/h4-5,7H,2-3,6H2,1H3,(H2,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRZSRYIVJFRQCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCCCC(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,4-dichloro-N-[3-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5190262.png)



![1-{[3-(1-methyl-1H-imidazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-indazole](/img/structure/B5190296.png)
![phenyl 1-[(4-chlorophenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B5190312.png)
![N-allyl-4-{2-[(5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)amino]ethyl}-1-piperazinecarbothioamide](/img/structure/B5190314.png)
![N'-(methoxymethyl)-N,N-dimethyl-6-[3-(methylthio)-1H-1,2,4-triazol-1-yl]-1,3,5-triazine-2,4-diamine](/img/structure/B5190317.png)

![4-allyl-2-methoxy-1-[3-(4-methyl-2-nitrophenoxy)propoxy]benzene](/img/structure/B5190333.png)

![N-(2-chlorophenyl)-3-{1-[(1-methyl-1H-imidazol-2-yl)methyl]-4-piperidinyl}propanamide](/img/structure/B5190341.png)
![N-cyclopropyl-N'-(2-methylbenzyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5190343.png)
